molecular formula C13H20N2O2 B2917741 tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate CAS No. 697310-52-4

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate

Cat. No. B2917741
M. Wt: 236.315
InChI Key: JELKXGNIYCDHKS-UHFFFAOYSA-N
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Description

  • CAS Number : 697310-52-4 .

Molecular Structure Analysis

The compound’s molecular structure consists of a tert-butyl group attached to a phenyl ring via a methylamino linker. The carbamate moiety is connected to the phenyl ring. The 3D structure can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Stability : Store at 4°C .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Tert-butyl carbamates serve as versatile intermediates in organic synthesis, facilitating the development of novel synthetic methodologies and the preparation of complex molecules.

  • Catalyzed Lithiation Reactions : Javier Ortiz, A. Guijarro, and M. Yus (1999) explored the catalyzed lithiation of N-(chloromethyl) carbamate, demonstrating its utility in synthesizing functionalized carbamates. These reactions are pivotal for introducing various functional groups into carbamate structures, showcasing the compound's versatility in organic synthesis (Ortiz et al., 1999).

  • Asymmetric Mannich Reaction : The work by J. Yang, S. Pan, and B. List (2009) on the asymmetric Mannich reaction highlights the synthesis of tert-butyl carbamates with chirality control. This approach underscores the importance of tert-butyl carbamates in constructing chiral molecules, essential for pharmaceutical synthesis (Yang et al., 2009).

  • Nucleophilic Substitutions and Radical Reactions : Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012) detailed the utility of tert-butyl phenylazocarboxylates in synthetic chemistry. Their work illustrates how these compounds undergo nucleophilic substitutions and radical reactions, facilitating the modification of the benzene ring and the introduction of various functional groups (Jasch et al., 2012).

Biological and Medicinal Chemistry Applications

While the focus is on non-drug-related applications, it's worth noting that tert-butyl carbamates are critical intermediates in the synthesis of biologically active compounds, indicating their broader relevance in medicinal chemistry and biological studies.

  • Intermediate in Biologically Active Compounds : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) developed a rapid synthetic method for an important intermediate used in the synthesis of biologically active compounds like omisertinib (AZD9291). Their work exemplifies the role of tert-butyl carbamates in pharmaceutical synthesis, demonstrating their utility in creating compounds with significant biological activity (Zhao et al., 2017).

Safety And Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-[[2-(methylamino)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-7-5-6-8-11(10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELKXGNIYCDHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate

CAS RN

697310-52-4
Record name tert-butyl N-{[2-(methylamino)phenyl]methyl}carbamate
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